tert-Butyl 4-(((6-chloropyridazin-3-yl)methyl)(methyl)amino)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(((6-chloropyridazin-3-yl)methyl)(methyl)amino)piperidine-1-carboxylate is a synthetic organic compound with the molecular formula C16H26ClN3O2. It is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. The compound is characterized by its piperidine ring, which is substituted with a chloropyridazinyl group and a tert-butyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(((6-chloropyridazin-3-yl)methyl)(methyl)amino)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Chloropyridazinyl Group: The chloropyridazinyl group is introduced via a nucleophilic substitution reaction using 6-chloropyridazine as the starting material.
Attachment of the tert-Butyl Ester Group: The tert-butyl ester group is attached through esterification using tert-butyl chloroformate.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors under controlled conditions to ensure high yield and purity. The process involves:
Batch or Continuous Flow Reactors: Depending on the scale, batch reactors or continuous flow reactors are used.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(((6-chloropyridazin-3-yl)methyl)(methyl)amino)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloropyridazinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
tert-Butyl 4-(((6-chloropyridazin-3-yl)methyl)(methyl)amino)piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a precursor in the development of pharmaceuticals, particularly those targeting neurological disorders.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(((6-chloropyridazin-3-yl)methyl)(methyl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(6-chloropyridazin-3-yl)-3-methylpiperidine-1-carboxylate: Similar structure but with a methyl group instead of a methylamino group.
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: Contains an aminopyridinyl group instead of a chloropyridazinyl group.
Uniqueness
tert-Butyl 4-(((6-chloropyridazin-3-yl)methyl)(methyl)amino)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloropyridazinyl group and a tert-butyl ester group makes it a valuable intermediate in various synthetic pathways.
Properties
Molecular Formula |
C16H25ClN4O2 |
---|---|
Molecular Weight |
340.8 g/mol |
IUPAC Name |
tert-butyl 4-[(6-chloropyridazin-3-yl)methyl-methylamino]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H25ClN4O2/c1-16(2,3)23-15(22)21-9-7-13(8-10-21)20(4)11-12-5-6-14(17)19-18-12/h5-6,13H,7-11H2,1-4H3 |
InChI Key |
VIIIOMMIYSQMJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N(C)CC2=NN=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.